molecular formula C15H15Cl2N3O3S B12243696 5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine

5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12243696
M. Wt: 388.3 g/mol
InChI Key: KKCLMMIXLCHDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a piperidinyl-oxy group attached to a chlorobenzenesulfonyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl intermediate is synthesized by reacting piperidine with 4-chlorobenzenesulfonyl chloride under basic conditions.

    Coupling with Pyrimidine: The piperidinyl intermediate is then coupled with 5-chloropyrimidine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone: This compound shares structural similarities with 5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine and is used in similar research applications.

    5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: Another related compound with potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H15Cl2N3O3S

Molecular Weight

388.3 g/mol

IUPAC Name

5-chloro-2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C15H15Cl2N3O3S/c16-11-1-3-14(4-2-11)24(21,22)20-7-5-13(6-8-20)23-15-18-9-12(17)10-19-15/h1-4,9-10,13H,5-8H2

InChI Key

KKCLMMIXLCHDHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.